
1,3,5-Triazine-2,4-disulfenamide, 6-(diethylamino)-N,N'-bis(1,1-dimethylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Triazine-2,4-disulfenamide, 6-(diethylamino)-N,N’-bis(1,1-dimethylethyl)- is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The unique structure of 1,3,5-triazines allows them to participate in a wide range of chemical reactions, making them valuable in synthetic chemistry.
准备方法
The synthesis of 1,3,5-triazine-2,4-disulfenamide, 6-(diethylamino)-N,N’-bis(1,1-dimethylethyl)- typically involves the use of cyanuric chloride as a starting material. The synthetic route includes sequential nucleophilic substitution reactions where the chlorine atoms on the cyanuric chloride are replaced by various nucleophiles such as amines, alcohols, or thiols . The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the substitution reactions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity of the final product .
化学反应分析
1,3,5-Triazine-2,4-disulfenamide, 6-(diethylamino)-N,N’-bis(1,1-dimethylethyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the substituents on the triazine ring.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts, and specific temperature and pressure conditions to optimize the reaction . The major products formed from these reactions depend on the type of reaction and the reagents used.
科学研究应用
1,3,5-Triazine-2,4-disulfenamide, 6-(diethylamino)-N,N’-bis(1,1-dimethylethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
作用机制
The mechanism of action of 1,3,5-triazine-2,4-disulfenamide, 6-(diethylamino)-N,N’-bis(1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the functional groups present . The exact molecular targets and pathways involved vary based on the specific application and the biological system being studied .
相似化合物的比较
1,3,5-Triazine-2,4-disulfenamide, 6-(diethylamino)-N,N’-bis(1,1-dimethylethyl)- can be compared with other similar compounds such as:
2,4,6-Tri-substituted-1,3,5-triazines: These compounds have similar structures but different substituents, leading to variations in their chemical and biological properties.
Hexamethylmelamine: Known for its antitumor properties, this compound is used clinically to treat certain cancers.
2-Amino-4-morpholino-1,3,5-triazine: This compound has shown significant biological activity and is used in various medical applications.
The uniqueness of 1,3,5-triazine-2,4-disulfenamide, 6-(diethylamino)-N,N’-bis(1,1-dimethylethyl)- lies in its specific substituents, which confer distinct chemical reactivity and biological activity compared to other triazine derivatives .
属性
CAS 编号 |
35302-16-0 |
|---|---|
分子式 |
C15H30N6S2 |
分子量 |
358.6 g/mol |
IUPAC 名称 |
4,6-bis[(tert-butylamino)sulfanyl]-N,N-diethyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C15H30N6S2/c1-9-21(10-2)11-16-12(22-19-14(3,4)5)18-13(17-11)23-20-15(6,7)8/h19-20H,9-10H2,1-8H3 |
InChI 键 |
TZMRQBUUKHDXFH-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=NC(=NC(=N1)SNC(C)(C)C)SNC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


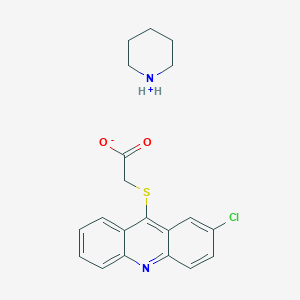

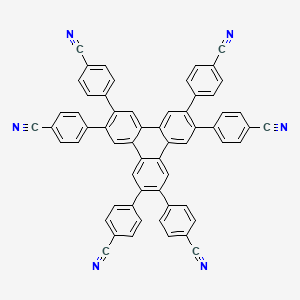
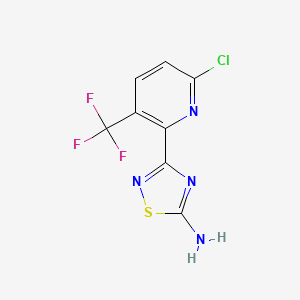
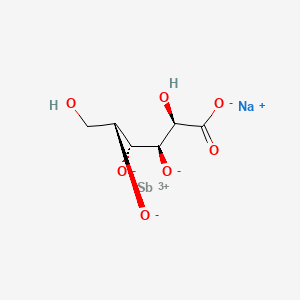
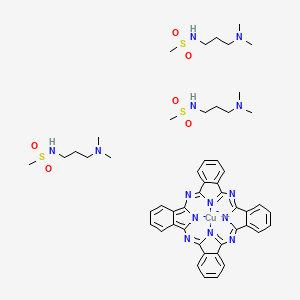
![[(2S,3S,4S,5R)-2,3,4,5,6-pentakis[[(2R)-2-amino-3-sulfanylpropanoyl]oxy]hexyl] (2R)-2-amino-3-sulfanylpropanoate](/img/structure/B13748967.png)
![5,7-Dichloro-2-(3-fluorophenyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B13748972.png)

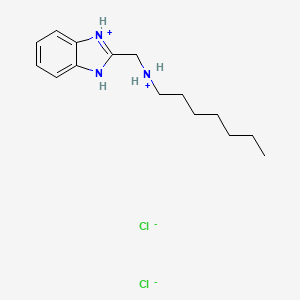

![Dispiro[5.1.5.1]tetradecane-7,14-dithione](/img/structure/B13749003.png)
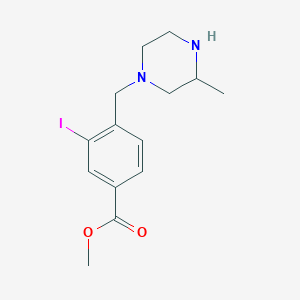
![Acetamide, N-[2-[ethyl[3-methyl-4-[(6-methyl-2-benzothiazolyl)azo]phenyl]amino]ethyl]-](/img/structure/B13749017.png)
